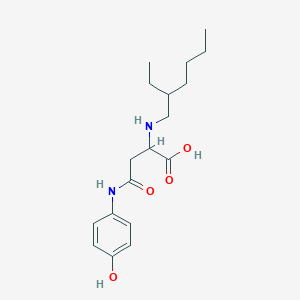
2-((2-エチルヘキシル)アミノ)-4-((4-ヒドロキシフェニル)アミノ)-4-オキソブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features both amino and hydroxy functional groups, which contribute to its reactivity and versatility in chemical reactions.
科学的研究の応用
2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylhexylamine with 4-hydroxybenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with a suitable acylating agent to introduce the oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
作用機序
The mechanism of action of 2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-((2-Ethylhexyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid
- 2-((2-Ethylhexyl)amino)-4-((4-chlorophenyl)amino)-4-oxobutanoic acid
Uniqueness
2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid is unique due to the presence of both hydroxy and amino groups, which enhance its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for various scientific and industrial applications.
生物活性
2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and biological research. This compound features both amino and hydroxy functional groups, which enhance its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino and hydroxy groups allow for the formation of hydrogen bonds, which can modulate the activity of proteins and enzymes. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antioxidant Activity : The hydroxy group can scavenge free radicals, providing a protective effect against oxidative stress.
- Anti-inflammatory Effects : By modulating signaling pathways, this compound may reduce inflammation.
Antitumor Activity
Research has indicated that derivatives of 2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid exhibit significant antitumor properties. A study on hydroxamic acid derivatives demonstrated their ability to inhibit histone deacetylases (HDACs), leading to antiproliferative effects on various cancer cell lines. For instance, spirocycles derived from hydroxamic acids showed good oral bioavailability and tumor growth inhibition in murine models .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A related study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent antimicrobial activity against drug-resistant strains such as MRSA and VRE . This suggests that similar compounds could be developed based on the structure of 2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid.
Case Studies
特性
IUPAC Name |
2-(2-ethylhexylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-3-5-6-13(4-2)12-19-16(18(23)24)11-17(22)20-14-7-9-15(21)10-8-14/h7-10,13,16,19,21H,3-6,11-12H2,1-2H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKBLPOWYUPSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














